molecular formula C7H4BrClF2O B594309 2-Bromo-4-chloro-1-(difluoromethoxy)benzene CAS No. 1214348-81-8

2-Bromo-4-chloro-1-(difluoromethoxy)benzene

Cat. No.: B594309
CAS No.: 1214348-81-8
M. Wt: 257.459
InChI Key: XFRGUUPMGQRCGB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 g/mol . This compound is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 4-chloro-1-(difluoromethoxy)benzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-1-(difluoromethoxy)benzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-(difluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with a difluoromethoxy group. This combination of substituents imparts distinct reactivity and makes it a valuable compound in various synthetic and research applications .

Biological Activity

2-Bromo-4-chloro-1-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H4BrClF2OC_7H_4BrClF_2O and a molecular weight of approximately 257.46 g/mol. This compound has garnered interest in pharmaceutical and agricultural chemistry due to its potential biological activities, including antimicrobial, antitumor, and other pharmacological effects.

  • Molecular Formula : C7H4BrClF2OC_7H_4BrClF_2O
  • Molecular Weight : 257.46 g/mol
  • CAS Number : 112556-13-5
  • Structural Formula : Structural Formula

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli, have been reported to be effective at concentrations as low as 6.25 µg/mL. The presence of halogen substituents appears to enhance this activity, suggesting a structure-activity relationship that favors halogenation for improved efficacy .

Table 1: Antimicrobial Activity of Halogenated Compounds

CompoundMIC (µg/mL)Target Organism
This compound6.25Staphylococcus aureus
Other derivatives12.5Escherichia coli

Antitumor Activity

The compound has also shown promising antitumor activity in various cancer cell lines. For instance, studies have reported IC50 values of 3.15 ± 1.68 µM against the MGC803 cell line and 8.17 ± 1.89 µM for the HTC-116 cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action involves apoptosis induction through interaction with the Bcl-2 protein family, highlighting its potential as an anticancer agent.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)Comparison AgentIC50 (µM)
MGC8033.15 ± 1.685-Fluorouracil25.54 ± 0.05
HTC-1168.17 ± 1.89Doxorubicin34.77

The biological activity of this compound is largely attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways, particularly by targeting proteins involved in cell survival such as Bcl-2 . Additionally, the compound's structure allows for effective binding to cellular targets, enhancing its therapeutic potential.

Case Studies

Several studies have explored the efficacy of this compound in both laboratory settings and preclinical models:

  • Study on Antimicrobial Efficacy :
    • A study evaluated various halogenated compounds' effectiveness against fungal strains and demonstrated that the presence of bromine and chlorine significantly increased antimicrobial potency .
  • Antitumor Evaluation :
    • In vitro studies on human tumor cell lines revealed that compounds similar to this compound exhibited significant cytotoxic effects, with specific focus on colon carcinoma cells .

Properties

IUPAC Name

2-bromo-4-chloro-1-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRGUUPMGQRCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673297
Record name 2-Bromo-4-chloro-1-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214348-81-8
Record name 2-Bromo-4-chloro-1-(difluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214348-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-1-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

36 ml of aqueous potassium hydroxide solution (6M) were added to a solution of 3.5 g (16.9 mmol) of 2-bromo-4-chlorophenol in 36 ml of acetonitrile, the mixture was cooled in an ice bath and 6.5 ml (26.9 mmol, 1.6 eq.) of difluoromethyl trifluormethanesulphonate [Angew. Chem. Int. Ed. 2013, 52, 1-5; Journal of Fluorine Chemistry 2009, 130, 667-670] were added dropwise with vigorous stirring. The reaction mixture was stirred for 5 min and diluted with 200 ml of water. The aqueous phase was extracted twice with in each case 150 ml of diethyl ether. The combined organic phases were dried (sodium sulphate), filtered, concentrated under reduced pressure and dried. The aqueous phase was once more extracted with diethyl ether. The organic phase was dried (sodium sulphate), filtered, concentrated under reduced pressure and dried. Yield of the two combined residues: 3.4 g (80% of theory)
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-chlorophenol (4.98 g, 24.0 mmol) in DMF (25 mL) was added sodium chlorodifluoroacetate (8.42 g, 55.2 mmol), cesium carbonate (10.97 g, 33.67 mmol) and water (2.5 mL). The reaction was stirred at 100° C. for 16 hours. The reaction mixture was partitioned between ethyl acetate and water, the organic portion washed with brine, dried (MgSO4), and evaporated. The crude product was purified by flash chromatography on silica eluting with 0-20% EtOAc in heptanes to yield 2-bromo-4-chloro-1-(difluoromethoxy)benzene as a clear, colorless oil (2.98 g, 48%). LCMS (ESI) no m/z signal; 1H NMR (400 MHz, DMSO-d6) δ: (ppm) 7.90 (d, 1H), 7.54 (dd, 1H), 7.38 (d, 1H), 7.28 (t, 1H).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
8.42 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10.97 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
48%

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-4-chlorophenol (4.98 g, 24.0 mmol) in 25 mL DMF was added sodium chlorodifluoroacetate (8.42 g, 55.2 mmol), cesium carbonate (10.97 g, 33.67 mmol) and 2.5 mL water. The reaction was stirred at 100° C. for 16 hours. The reaction mixture was partitioned between ethyl acetate and water, and the organic portion washed with brine, dried over magnesium sulfate, and concentrated. The crude product was purified by flash chromatography on silica gel (0 to 20% ethyl acetate in heptanes) to yield 2.98 g (48%) of 2-bromo-4-chloro-1-(difluoromethoxy)benzene as a clear, colorless oil. LCMS (ESI) no m/z signal; 1H NMR (400 MHz, DMSO-d6) δ: 7.90 (d, 1H), 7.54 (dd, 1H), 7.38 (d, 1H), 7.28 (t, 1H).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
8.42 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10.97 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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